1-{4-[(6-Amino-2-methylpyrimidin-4-yl)amino]phenyl}ethan-1-one

Lipophilicity Regioisomer comparison Drug-likeness

1-{4-[(6-Amino-2-methylpyrimidin-4-yl)amino]phenyl}ethan-1-one (CAS 144174-16-3) is a disubstituted pyrimidine derivative belonging to the 4-(pyrimidinylamino)phenyl ethanone class. It features a 6-amino-2-methylpyrimidine core linked via an NH bridge to a 4-acetylphenyl moiety.

Molecular Formula C13H14N4O
Molecular Weight 242.28 g/mol
CAS No. 144174-16-3
Cat. No. B15210778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{4-[(6-Amino-2-methylpyrimidin-4-yl)amino]phenyl}ethan-1-one
CAS144174-16-3
Molecular FormulaC13H14N4O
Molecular Weight242.28 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)NC2=CC=C(C=C2)C(=O)C)N
InChIInChI=1S/C13H14N4O/c1-8(18)10-3-5-11(6-4-10)17-13-7-12(14)15-9(2)16-13/h3-7H,1-2H3,(H3,14,15,16,17)
InChIKeyXRTMMJHGSPTSOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{4-[(6-Amino-2-methylpyrimidin-4-yl)amino]phenyl}ethan-1-one (CAS 144174-16-3): A Regiospecific Pyrimidinyl-Anilino Ethanone Scaffold for Kinase-Targeted Medicinal Chemistry


1-{4-[(6-Amino-2-methylpyrimidin-4-yl)amino]phenyl}ethan-1-one (CAS 144174-16-3) is a disubstituted pyrimidine derivative belonging to the 4-(pyrimidinylamino)phenyl ethanone class. It features a 6-amino-2-methylpyrimidine core linked via an NH bridge to a 4-acetylphenyl moiety . This compound serves as a key synthetic intermediate and scaffold in the development of protein kinase inhibitors, particularly those targeting the JAK and SYK kinase families [1]. Its defining structural feature—the placement of the exocyclic amino group at the pyrimidine 6-position rather than the 2-position—distinguishes it from the more common 2-amino-6-methyl regioisomer (CAS 131554-47-7) and imparts distinct physicochemical properties relevant to downstream derivatization and target engagement [2].

Why the 6-Amino-2-Methyl Regioisomer (CAS 144174-16-3) Cannot Be Interchanged with the 2-Amino-6-Methyl Analog (CAS 131554-47-7) in Kinase Inhibitor Programs


Although the target compound and its 2-amino-6-methyl regioisomer (CAS 131554-47-7) share identical molecular formulae (C₁₃H₁₄N₄O) and molecular weights (242.28 g/mol), their physicochemical profiles diverge measurably. The 6-amino-2-methyl substitution pattern yields a calculated LogP of 2.97 versus 2.32 for the 2-amino-6-methyl isomer, representing a ΔLogP of +0.65 . Correspondingly, the topological polar surface area (tPSA) differs by 0.73 Ų (80.90 vs. 81.63 Ų) . These differences arise from the altered electronic environment of the pyrimidine ring, which shifts the hydrogen-bond donor/acceptor geometry of the exocyclic amino group [1]. In kinase inhibitor lead optimization, such LogP and PSA shifts can materially impact membrane permeability, solubility, and off-target binding profiles—meaning that downstream compounds elaborated from the two regioisomeric scaffolds are not functionally interchangeable. Procurement of the incorrect isomer can lead to divergent SAR trajectories and wasted synthetic effort [2].

Quantitative Differentiation Evidence: 1-{4-[(6-Amino-2-methylpyrimidin-4-yl)amino]phenyl}ethan-1-one (CAS 144174-16-3) vs. In-Class Comparators


LogP Differentiation: +0.65 LogP Advantage Over the 2-Amino-6-Methyl Regioisomer (CAS 131554-47-7)

The target compound (6-amino-2-methyl regioisomer, CAS 144174-16-3) exhibits a calculated LogP of 2.97, compared to 2.32 for the 2-amino-6-methyl regioisomer (CAS 131554-47-7) . This ΔLogP of +0.65 indicates measurably higher lipophilicity for the target compound. The difference is attributable to the altered position of the amino substituent on the pyrimidine ring, which modulates the electronic distribution and solvation free energy of the entire scaffold [1].

Lipophilicity Regioisomer comparison Drug-likeness Membrane permeability

Topological Polar Surface Area (tPSA) Reduction: 80.90 vs. 81.63 Ų Relative to the 2-Amino-6-Methyl Regioisomer

The target compound registers a tPSA of 80.90 Ų, marginally lower than the 81.63 Ų of the 2-amino-6-methyl regioisomer (CAS 131554-47-7) . Although the absolute difference is modest (ΔPSA = −0.73 Ų), the directionality is consistent with the LogP trend and reflects the subtle influence of amino-group placement on hydrogen-bond acceptor/donor topology within the pyrimidine ring [1]. Both values remain below the commonly cited 140 Ų threshold for oral bioavailability, but the lower PSA of the target compound may confer a slight advantage in passive membrane permeation [2].

Polar surface area Oral absorption Regioisomer comparison Physicochemical profiling

Regioisomeric Scaffold Identity: 6-Amino-2-Methylpyrimidine Core Directly Aligned with JAK/SYK Inhibitor Patent Chemistry (EP 3670500 A1 / US 2020/0172529 A1)

The compound's 6-amino-2-methylpyrimidine core corresponds to the pyrimidinyl amino scaffold described generically in the Beijing Hanmi Pharmaceutical patent family (EP 3670500 A1 / US 2020/0172529 A1), which claims compounds with potent inhibitory activity against JAK family and SYK family kinases [1]. While the patent encompasses a broad Markush structure, the specific 4-acetylphenyl substitution on the target compound provides a synthetically tractable handle (the acetyl group) for further derivatization—amide formation, reduction, or reductive amination—that is absent in simpler unsubstituted-phenyl analogs [2]. By contrast, the 2-amino-6-methyl regioisomer (CAS 131554-47-7) is more commonly associated with DNA methyltransferase inhibitor scaffolds (e.g., SGI-1027) rather than JAK/SYK programs .

JAK inhibitor SYK inhibitor Patent scaffold Kinase inhibitor intermediate

Hydrogen-Bond Donor/Acceptor Geometry: Positional Impact of the 6-Amino Group on Kinase Hinge-Region Binding

In the 6-amino-2-methylpyrimidine scaffold, the exocyclic amino group at position 6 is positioned para to the ring nitrogen at position 1 and ortho to N1, creating a distinct hydrogen-bond donor/acceptor vector pattern compared to the 2-amino-6-methyl isomer where the amino group resides between the two ring nitrogens . In kinase inhibitor design, the pyrimidine NH₂ group typically engages the hinge region of the ATP-binding pocket through a bidentate donor-acceptor interaction with backbone residues. The shift from position 2 to position 6 alters the distance and angle of this interaction by approximately 2.4 Å (based on pyrimidine ring geometry), which can redirect selectivity across the kinome [1][2]. This positional effect has been exploited in 4-aryl-2-aminoalkylpyrimidine JAK2 inhibitors where precise hinge geometry was shown to be critical for potency and selectivity [2].

Hinge-binding motif Kinase inhibitor design Hydrogen bonding Structure-activity relationship

Synthetic Tractability: The 4-Acetyl Group as a Differentiating Functional Handle for Downstream Derivatization

The target compound bears a reactive acetyl (ethanone) group at the para position of the phenyl ring, providing a versatile synthetic handle absent in simpler phenylamino-pyrimidine building blocks. This carbonyl can undergo: (i) reduction to a secondary alcohol (NaBH₄ or LiAlH₄ conditions), (ii) reductive amination to introduce amine diversity, (iii) Baeyer-Villiger oxidation to an acetate, or (iv) condensation to form hydrazones and oximes . The structurally related compound 1-[4-[(6-Amino-2-methylpyrimidin-4-yl)amino]phenyl]-3-(5-tert-butyl-1,2-oxazol-3-yl)urea (CAS 852670-04-3) exemplifies how this acetyl group can be elaborated into more complex bioactive molecules [1]. By comparison, unsubstituted phenyl analogs lack this reactive entry point, limiting the accessible chemical space in parallel library synthesis.

Synthetic intermediate Acetyl functionalization Building block utility Parallel synthesis

Optimal Application Scenarios for 1-{4-[(6-Amino-2-methylpyrimidin-4-yl)amino]phenyl}ethan-1-one (CAS 144174-16-3) Based on Quantitative Differentiation Evidence


JAK/SYK Kinase Inhibitor Lead Optimization Programs Requiring a Higher-LogP Pyrimidinyl-Anilino Scaffold

For medicinal chemistry teams developing JAK1, JAK2, or SYK inhibitors under the patent space defined by EP 3670500 A1, the target compound offers a LogP of 2.97—0.65 units higher than the 2-amino-6-methyl regioisomer . This property is advantageous when the lead series requires improved membrane permeability or when earlier-generation leads suffer from excessive polarity and poor cell-based activity. The 4-acetyl group further enables rapid analog generation via reductive amination or condensation, accelerating hit-to-lead timelines [1].

Focused Kinase-Selectivity Library Synthesis Exploiting Altered Hinge-Binding Geometry

The 6-amino-2-methyl substitution pattern shifts the pyrimidine hinge-binding hydrogen-bond vector by approximately 2.4 Å relative to the 2-amino series . This structural divergence can be exploited to design compound libraries that sample a distinct kinome selectivity space. Procurement of CAS 144174-16-3 specifically—rather than CAS 131554-47-7—ensures that all library members inherit the 6-amino geometry, enabling systematic exploration of kinase targets that are not accessible using the more common 2-aminopyrimidine hinge binder motif [1].

Building Block Supply for Multi-Step Synthesis of Patent-Exemplified JAK/SYK Inhibitors

The compound's structure aligns with intermediates described generically in the Beijing Hanmi patent family (US 2020/0172529 A1) and the Portola Pharmaceuticals JAK/SYK inhibitor patent (US 2015/0259328 A1) . For CROs and pharmaceutical development groups synthesizing patent-exemplified compounds, using the correct regioisomer (CAS 144174-16-3) is essential to reproduce disclosed synthetic routes and avoid isomer-related batch failures. The available 4-acetyl handle also matches the substitution pattern required for late-stage diversification steps described in these patent disclosures [1].

Physicochemical Property-Driven Building Block Selection for CNS-Penetrant Kinase Inhibitor Design

With a tPSA of 80.90 Ų and LogP of 2.97, the target compound resides in a favorable physicochemical space for CNS drug discovery (tPSA < 90 Ų, LogP between 2 and 5) . Compared to the 2-amino-6-methyl isomer (LogP 2.32, tPSA 81.63), the target compound's higher lipophilicity and slightly lower polarity bias it toward better blood-brain barrier penetration potential [1]. This makes it a preferred starting scaffold for programs targeting CNS kinases such as JAK2 in neuroinflammatory conditions or brain-metastatic cancers [2].

Quote Request

Request a Quote for 1-{4-[(6-Amino-2-methylpyrimidin-4-yl)amino]phenyl}ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.